(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a tetrahydrothiophene ring, a pyridinylmethyl group, and an ethoxyphenylsulfonyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the ethoxyphenylsulfonyl group through sulfonylation reactions. The pyridinylmethyl group is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinylmethyl or ethoxyphenylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, or reduced toxicity.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties could contribute to advancements in fields such as polymer science, nanotechnology, or green chemistry.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-3-ylmethyl)amine
- {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-2-ylmethyl)amine
- {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-4-ylmethyl)amine
Uniqueness
What sets (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique arrangement contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the ethoxyphenylsulfonyl group, in particular, may impart unique properties that differentiate it from other related compounds.
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-2-25-15-5-7-16(8-6-15)27(23,24)18-13-26(21,22)12-17(18)20-11-14-4-3-9-19-10-14/h3-10,17-18,20H,2,11-13H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOWAWTUGYWMNM-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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